molecular formula C12H16FN5O2 B159979 2'-F-2,N6-dimethyl-ddA CAS No. 132722-92-0

2'-F-2,N6-dimethyl-ddA

Cat. No.: B159979
CAS No.: 132722-92-0
M. Wt: 281.29 g/mol
InChI Key: JGGATLHBDCQYHB-YVZVNANGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-F-2,N6-dimethyl-ddA is a synthetic nucleoside analog This compound is structurally related to adenine and is characterized by the presence of a fluorine atom at the 2’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2'-F-2,N6-dimethyl-ddA typically involves the following steps:

    Glycosylation Reaction: The starting material, 2,N6-dimethyladenine, undergoes a glycosylation reaction with a protected sugar derivative that has a fluorine atom at the 2’ position.

    Deprotection: The protected sugar moiety is then deprotected under acidic or basic conditions to yield the desired nucleoside analog.

    Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions followed by efficient purification processes to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2'-F-2,N6-dimethyl-ddA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside analog.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs.

Scientific Research Applications

2'-F-2,N6-dimethyl-ddA has several scientific research applications:

    Antiviral Research: The compound has shown potential as an antiviral agent, particularly against viruses that rely on nucleoside analogs for replication inhibition.

    Anticancer Research: Its structural similarity to natural nucleosides allows it to be incorporated into DNA, leading to the disruption of DNA synthesis in cancer cells.

    Biochemical Studies: The compound is used in studies to understand the mechanisms of nucleoside analogs and their interactions with enzymes involved in DNA and RNA synthesis.

Mechanism of Action

The mechanism of action of 2'-F-2,N6-dimethyl-ddA involves its incorporation into DNA or RNA, leading to chain termination or the introduction of mutations. The fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The compound targets viral polymerases and cellular DNA polymerases, disrupting the replication process and inhibiting the proliferation of viruses or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
  • 9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-9H-purine-6-amine
  • 9-(2-Fluoro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-8-methyl-9H-purine-6-amine

Uniqueness

2'-F-2,N6-dimethyl-ddA is unique due to its specific structural modifications, including the presence of a fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions. These modifications confer enhanced stability and resistance to enzymatic degradation, making it a valuable compound for antiviral and anticancer research.

Properties

CAS No.

132722-92-0

Molecular Formula

C12H16FN5O2

Molecular Weight

281.29 g/mol

IUPAC Name

[(2S,4S,5R)-4-fluoro-5-[2-methyl-6-(methylamino)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C12H16FN5O2/c1-6-16-10(14-2)9-11(17-6)18(5-15-9)12-8(13)3-7(4-19)20-12/h5,7-8,12,19H,3-4H2,1-2H3,(H,14,16,17)/t7-,8-,12+/m0/s1

InChI Key

JGGATLHBDCQYHB-YVZVNANGSA-N

SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC

Isomeric SMILES

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)NC

Canonical SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC

Key on ui other cas no.

132722-92-0

Origin of Product

United States

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